molecular formula C26H25N3O3 B2769246 N-[(4-methoxyphenyl)methyl]-5-methyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide CAS No. 1030126-29-4

N-[(4-methoxyphenyl)methyl]-5-methyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide

Cat. No.: B2769246
CAS No.: 1030126-29-4
M. Wt: 427.504
InChI Key: DPETVOBANWASPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-N’-{1-[4-(4-methylbenzyl)-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]piperidin-4-yl}urea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyridopyrazinone moiety, and a piperidinyl urea linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-N’-{1-[4-(4-methylbenzyl)-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]piperidin-4-yl}urea typically involves multiple steps, including the formation of intermediate compounds

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to monitor the synthesis and confirm the structure of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-N’-{1-[4-(4-methylbenzyl)-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]piperidin-4-yl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

N-(2-fluorophenyl)-N’-{1-[4-(4-methylbenzyl)-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]piperidin-4-yl}urea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound’s unique structure makes it valuable for the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-N’-{1-[4-(4-methylbenzyl)-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]piperidin-4-yl}urea involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance binding affinity to certain receptors, while the pyridopyrazinone moiety can modulate enzyme activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    N-(2-fluorophenyl)-N’-{1-[4-(4-methylbenzyl)-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]piperidin-4-yl}urea: shares similarities with other fluorophenyl-containing compounds and pyridopyrazinone derivatives.

    N-(2-chlorophenyl)-N’-{1-[4-(4-methylbenzyl)-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]piperidin-4-yl}urea: This compound has a similar structure but with a chlorine atom instead of fluorine.

    N-(2-bromophenyl)-N’-{1-[4-(4-methylbenzyl)-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]piperidin-4-yl}urea: Another analog with a bromine atom replacing the fluorine.

Uniqueness

The presence of the fluorophenyl group in N-(2-fluorophenyl)-N’-{1-[4-(4-methylbenzyl)-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]piperidin-4-yl}urea imparts unique properties, such as increased lipophilicity and enhanced binding affinity to certain biological targets. These characteristics make it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-5-methyl-3-[(4-methylbenzoyl)amino]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3/c1-16-4-9-19(10-5-16)25(30)29-23-21-14-17(2)6-13-22(21)28-24(23)26(31)27-15-18-7-11-20(32-3)12-8-18/h4-14,28H,15H2,1-3H3,(H,27,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPETVOBANWASPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(NC3=C2C=C(C=C3)C)C(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.